The compound (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is a complex lipid molecule belonging to the class of ceramides. Ceramides are sphingolipids that play crucial roles in cellular signaling and maintaining the structural integrity of cell membranes. This specific compound is characterized by its long-chain fatty acid structure and hydroxyl groups, which contribute to its unique physicochemical properties and biological functions.
This compound is often studied in the context of lipid metabolism and cellular signaling pathways. It can be sourced from various biological materials or synthesized in laboratory settings for research purposes. The compound is cataloged under the CAS Number 104404-17-3, which facilitates its identification in chemical databases and literature .
The compound falls under the classification of sphingolipids, specifically as a type of ceramide. Ceramides are further classified based on their acyl chain length and the nature of their sphingoid base. This particular ceramide features a long-chain fatty acid (octadecenoic acid) linked to a sphingosine backbone, making it relevant in studies related to skin biology, neurobiology, and cancer research.
The synthesis of (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide typically involves several steps:
The synthesis may require careful control of reaction conditions (temperature, pH) and purification processes to achieve high yields and purity of the final product.
The molecular formula for (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is , with a molecular weight of approximately 537.901 g/mol. The structural representation includes:
The compound's structural data can be visualized using tools like SMILES and InChI notation for computational modeling and database searches:
C[C@H](O)[C@H](N(C(=O)C)C)CCCCCCCCCC
InChI=1S/C34H67NO3/c1-34(35)29(26(21)22)24-23(20)25(27)30(36)31(37)32(38)33(39)40/h24-27,29-30,34H,1H2,(H,36)(H,37)(H,38)(H,39)(H,40)/t29-,30+/m0/s1
The chemical reactivity of this compound primarily involves:
These reactions are significant in understanding metabolic pathways involving ceramides and their derivatives in biological systems.
The mechanism of action for (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide involves several biological processes:
Research indicates that alterations in ceramide levels are associated with various diseases including diabetes, cancer, and neurodegenerative disorders.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used for detailed analysis of this compound's properties.
The applications of (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide include:
This compound's diverse applications underscore its significance in both basic research and applied sciences within biochemistry and pharmacology.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: